molecular formula C13H18Cl2N2O B2371570 N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride CAS No. 1170955-45-9

N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride

Cat. No.: B2371570
CAS No.: 1170955-45-9
M. Wt: 289.2
InChI Key: JUWFBFAGVDSBFC-UHFFFAOYSA-N
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Description

N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride is a chemical compound known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride typically involves the reaction of 1-benzylpyrrolidine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation and reduction reactions may result in different oxidation states of the compound .

Scientific Research Applications

N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, as it can interact with different molecular targets and pathways compared to other similar compounds .

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-8-13(17)15-12-6-7-16(10-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWFBFAGVDSBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCl)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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